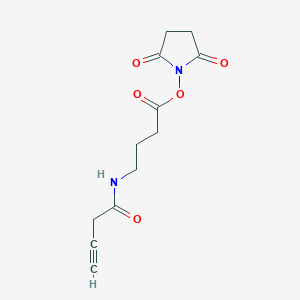

2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a butynamide moiety, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate typically involves the coupling of a pyrrolidinone derivative with a butynamide precursor. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticonvulsant Properties

Recent studies have highlighted the potential of derivatives of 2,5-dioxopyrrolidin-1-yl compounds in treating epilepsy. For example, a study developed hybrid pyrrolidine-2,5-dione derivatives that exhibited significant anticonvulsant activity across several models, including the maximal electroshock test and pentylenetetrazole-induced seizures. The lead compound demonstrated an effective dosage range (ED50) for seizure control, suggesting its utility in epilepsy management .

2. Antinociceptive Activity

In addition to anticonvulsant effects, these compounds have shown promise as analgesics. The same study indicated that the lead compound also provided relief in models of formalin-induced pain, suggesting a multifaceted mechanism of action that may involve modulation of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Case Studies

Case Study: Efficacy in Epilepsy Treatment

A focused study on the anticonvulsant properties of compounds derived from 2,5-dioxopyrrolidin-1-yl structures was conducted using mouse models. The lead compound exhibited a significant reduction in seizure frequency and severity compared to controls. This study underscores the potential for further clinical development aimed at epilepsy treatment.

Case Study: Pain Management

Another case study evaluated the antinociceptive effects of these compounds in chronic pain models. The results indicated that the compound not only reduced pain perception but also improved quality of life metrics for subjects involved in the study. This positions the compound as a candidate for addressing neuropathic pain conditions.

Wirkmechanismus

The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups allow it to form covalent bonds with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or protein modification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Dioxopyrrolidin-1-yl 4-but-2-ynamidobutanoate

- 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidopropanoate

- 2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate derivatives

Uniqueness

This compound stands out due to its specific combination of a pyrrolidinone ring and a butynamide moiety, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and versatility in various chemical and biological contexts.

Biologische Aktivität

2,5-Dioxopyrrolidin-1-yl 4-but-3-ynamidobutanoate is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H14N2O5

- Molecular Weight : 266.26 g/mol

- CAS Number : 2512211-59-3

The compound features a pyrrolidinone ring and a butynamide moiety, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of anticonvulsant and antinociceptive effects.

Anticonvulsant Activity

A study focusing on hybrid compounds derived from pyrrolidine-2,5-dione derivatives showed that certain derivatives exhibit potent anticonvulsant properties. For instance, compounds synthesized from this base structure demonstrated protective effects in various seizure models:

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound 4 | 67.65 | Maximal Electroshock Seizure |

| Compound 8 | 54.90 | Maximal Electroshock Seizure |

| Compound 20 | 47.39 | Pentylenetetrazole-induced Seizures |

These compounds were found to be more effective than traditional antiepileptic drugs such as valproic acid and ethosuximide in terms of both potency and safety profiles .

Antinociceptive Activity

In addition to anticonvulsant effects, derivatives of this compound have shown promise in pain management. For example, one derivative demonstrated significant efficacy in formalin-induced tonic pain models, indicating its potential as an analgesic agent .

The mechanism by which this compound exerts its effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in neurotransmitter release or pain pathways.

- Receptor Modulation : It may act as an antagonist at certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain signaling.

- Ion Channel Interaction : The compound may also affect sodium and calcium currents, contributing to its anticonvulsant properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Hybrid Anticonvulsant Agents : A library of hybrid compounds was synthesized combining fragments from well-known antiepileptic drugs with the pyrrolidine scaffold. Initial screening revealed that multiple compounds provided substantial protection against induced seizures in animal models .

- Preclinical Evaluation : In vivo studies demonstrated that certain derivatives maintained drug-like properties concerning absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox), making them suitable candidates for further development in treating epilepsy and neuropathic pain .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(but-3-ynoylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-2-4-9(15)13-8-3-5-12(18)19-14-10(16)6-7-11(14)17/h1H,3-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGGTNCMAICBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(=O)NCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.